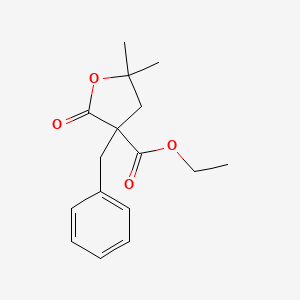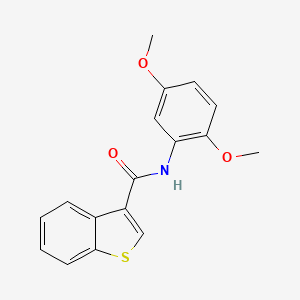
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as MPP, is a pyrimidine derivative that has gained significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.
作用機序
The mechanism of action of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including protein kinase C, cyclooxygenase-2, and phosphodiesterase. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have various biochemical and physiological effects. In cancer cells, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to induce apoptosis by activating caspase-3 and caspase-9 and downregulating the expression of anti-apoptotic proteins. In animal models of inflammation, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines and chemokines. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurological disorders.
実験室実験の利点と制限
One of the main advantages of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its potential therapeutic applications in various diseases. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for research on 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One area of research is the development of novel formulations of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and its potential therapeutic applications in various diseases. Furthermore, studies on the safety and toxicity of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in humans are needed to determine its potential for clinical use.
合成法
The synthesis of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine with 4-phenylpiperazine in the presence of acetic anhydride. The resulting compound is then treated with hydrochloric acid to yield 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. This method has been reported to yield high purity and good yields of 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone.
科学的研究の応用
6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, 6-methyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have anti-inflammatory effects in various animal models of inflammation.
特性
IUPAC Name |
4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-11-14(20)17-15(16-12)19-9-7-18(8-10-19)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMOACOSVKIZNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-isopropyl-2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6002593.png)
![2-methyl-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6002596.png)
![[2-(benzylthio)-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6002602.png)
![3-methoxy-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6002608.png)
![3-(4-chlorophenyl)-2-methyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6002612.png)


![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6002625.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B6002632.png)
![5-(2-furyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6002646.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6002658.png)
![ethyl 1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6002665.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B6002680.png)
![methyl 4-[({1-[2-(4-chlorophenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6002684.png)